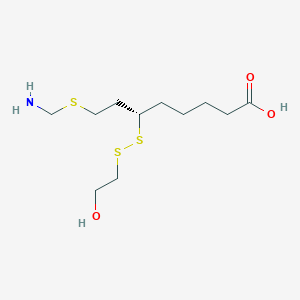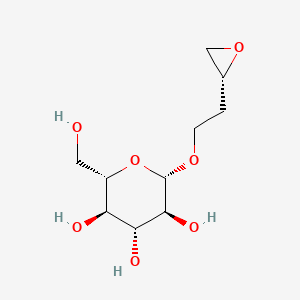
3,4-Epoxybutyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Epoxybutyl-alpha-D-glucopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . This compound is a small molecule with the chemical formula C10H18O7 and is known for its experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxybutyl-alpha-D-glucopyranoside typically involves the reaction of an appropriate glucopyranoside derivative with an epoxide. The reaction conditions often require the presence of a catalyst and a controlled environment to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Epoxybutyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the epoxide group into a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted glucopyranoside derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Epoxybutyl-alpha-D-glucopyranoside has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Epoxybutyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of beta-amylase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition is often studied using high-resolution X-ray crystallography to understand the molecular basis of its action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-epoxypropyl glucoside
- Beta-epoxybutyl glucoside
- Alpha-epoxybutyl glucoside
Comparison
3,4-Epoxybutyl-alpha-D-glucopyranoside is unique due to its specific epoxide and glucopyranoside structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and inhibition profiles, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H18O7 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[2-[(2R)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10+/m1/s1 |
InChI-Schlüssel |
RZSIARIQGABJJE-NESWFBESSA-N |
Isomerische SMILES |
C1[C@H](O1)CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Kanonische SMILES |
C1C(O1)CCOC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


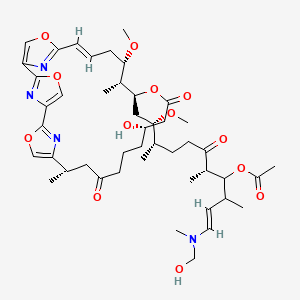

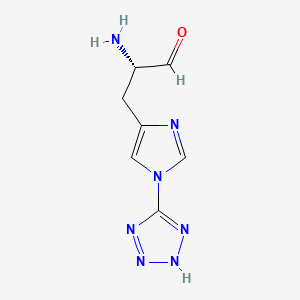
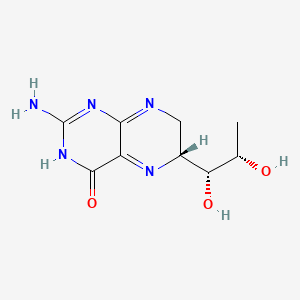
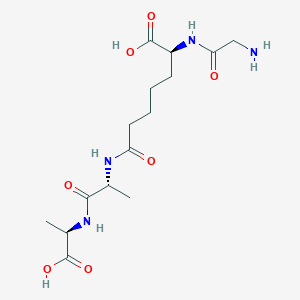
![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)

![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
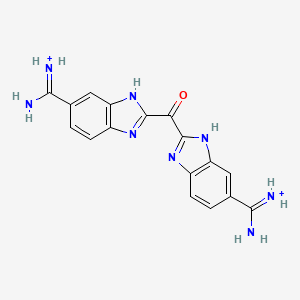
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)
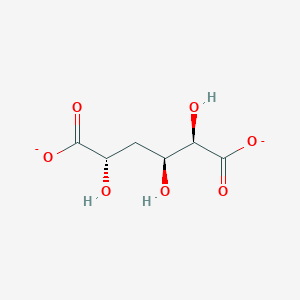
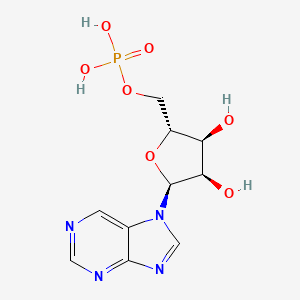
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)
